molecular formula C18H28O2Si B12641418 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-

5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-

Cat. No.: B12641418
M. Wt: 304.5 g/mol
InChI Key: DKKZNBLFVWOXNB-UHFFFAOYSA-N
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Description

5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-: is a complex organic compound with a unique structure that includes a benzocyclooctenone core and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro- typically involves multiple steps. One common method starts with the preparation of the benzocyclooctenone core, followed by the introduction of the tert-butyldimethylsilyloxy group. The reaction conditions often include the use of strong bases and silylating agents under anhydrous conditions to ensure the stability of the silyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro- exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)-
  • 2-[2-[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine

Uniqueness: What sets 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro- apart from similar compounds is its benzocyclooctenone core, which provides a unique framework for further functionalization. This structural feature allows for a wide range of chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H28O2Si

Molecular Weight

304.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one

InChI

InChI=1S/C18H28O2Si/c1-18(2,3)21(4,5)20-15-11-12-16-14(13-15)9-7-6-8-10-17(16)19/h11-13H,6-10H2,1-5H3

InChI Key

DKKZNBLFVWOXNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCCCC2

Origin of Product

United States

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